8-Methylimidazo[1,2-A]pyridin-2-amine
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Overview
Description
8-Methylimidazo[1,2-A]pyridin-2-amine is a heterocyclic aromatic amine that belongs to the imidazo[1,2-a]pyridine classIt is a fused bicyclic structure that combines an imidazole ring with a pyridine ring, making it a versatile scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylimidazo[1,2-A]pyridin-2-amine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as aluminum oxide (Al₂O₃) and titanium tetrachloride (TiCl₄) .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solid support catalysts and solvent-free conditions can also be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions
8-Methylimidazo[1,2-A]pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atom in the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine-2-carboxylic acid, while reduction can yield this compound derivatives with reduced functional groups .
Scientific Research Applications
8-Methylimidazo[1,2-A]pyridin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and its role in the development of new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,2-A]pyridin-2-amine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in the bacterial cell wall synthesis .
Comparison with Similar Compounds
8-Methylimidazo[1,2-A]pyridin-2-amine can be compared with other similar compounds in the imidazo[1,2-a]pyridine class, such as:
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,2-a]pyrimidine: Another important scaffold in medicinal chemistry, known for its antiviral and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in drug discovery .
Properties
IUPAC Name |
8-methylimidazo[1,2-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUUDLOVJZFIEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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